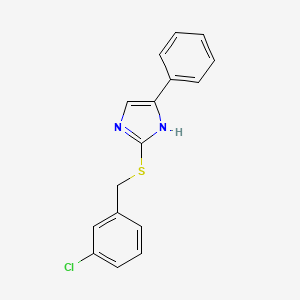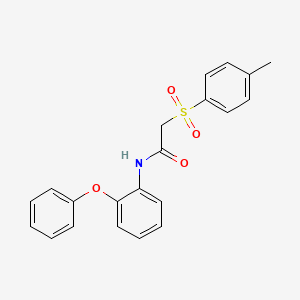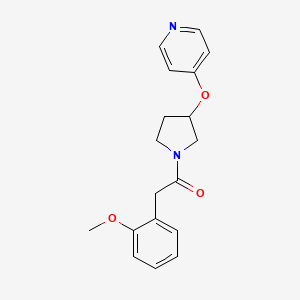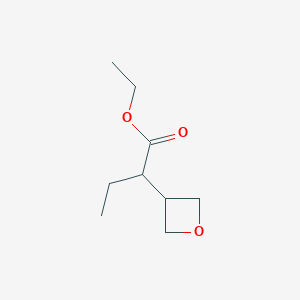
N-(2-クロロ-4-ホルミル-5-メトキシフェニル)アクリルアミド
概要
説明
N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide is a chemical compound with the molecular formula C10H10ClNO3 It is characterized by the presence of a chloro group, a formyl group, and a methoxy group attached to a phenyl ring, along with an acrylamide moiety
科学的研究の応用
N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide typically involves the reaction of 4-amino-5-chloro-2-methoxybenzaldehyde with acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as toluene and catalysts like phosphorus oxychloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-quality N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide .
化学反応の分析
Types of Reactions
N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-Chloro-4-carboxy-5-methoxyphenyl)acrylamide.
Reduction: Formation of N-(2-Chloro-4-hydroxymethyl-5-methoxyphenyl)acrylamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity. Pathways involved include covalent modification of active sites and disruption of protein-protein interactions .
類似化合物との比較
Similar Compounds
- N-(2-Chloro-4-methoxyphenyl)acrylamide
- N-(2-Chloro-4-formylphenyl)acrylamide
- N-(2-Chloro-5-methoxyphenyl)acrylamide
Uniqueness
N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
IUPAC Name |
N-(2-chloro-4-formyl-5-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-3-11(15)13-9-5-10(16-2)7(6-14)4-8(9)12/h3-6H,1H2,2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWETWUODKYSYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)
![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2448336.png)
![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2448344.png)

![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2448346.png)





